Alpha-D-Glucose
Description
Structural Isomerism and Anomeric Character of D-Glucose
D-glucose can exist in both an open-chain (acyclic) form and a cyclic form. wikipedia.org The open-chain form, which has an aldehyde group at one end, is a minor component in aqueous solutions, accounting for less than 0.02% of the molecules at equilibrium. wikipedia.orglibretexts.org The vast majority of glucose molecules exist in a more stable cyclic form. libretexts.org This cyclization occurs through an intramolecular reaction where one of the hydroxyl (-OH) groups attacks the aldehyde carbon (C-1), forming a hemiacetal. wikipedia.orgpressbooks.pub This process creates a new chiral center at C-1, known as the anomeric carbon, giving rise to two distinct stereoisomers called anomers. jackwestin.commasterorganicchemistry.com
Alpha-D-Glucopyranose vs. Beta-D-Glucopyranose Configuration
The two primary anomers of D-glucose in its six-membered ring form are alpha-D-glucopyranose and beta-D-glucopyranose. wikipedia.orgdoubtnut.com The distinction between these two configurations lies in the orientation of the hydroxyl group on the anomeric carbon (C-1) relative to the -CH2OH group at C-5. sarchemlabs.com
In alpha-D-glucopyranose , the hydroxyl group on the anomeric carbon is on the opposite side (trans) of the ring from the -CH2OH group at C-5. wikipedia.orgjackwestin.com
In beta-D-glucopyranose , the hydroxyl group on the anomeric carbon is on the same side (cis) of the ring as the -CH2OH group at C-5. wikipedia.orgjackwestin.com
This seemingly minor difference in stereochemistry has profound implications for the structure and function of polysaccharides formed from these monomers. sarchemlabs.com
| Feature | Alpha-D-Glucopyranose | Beta-D-Glucopyranose |
| Anomeric OH Position | Trans to -CH2OH at C-5 wikipedia.orgjackwestin.com | Cis to -CH2OH at C-5 wikipedia.orgjackwestin.com |
| Specific Rotation | +112° masterorganicchemistry.com | +18.7° libretexts.org |
| Equilibrium % in Water | ~36% libretexts.orgstackexchange.com | ~64% libretexts.orgstackexchange.com |
Pyranose and Furanose Ring Forms Equilibrium
The cyclization of glucose can result in two different ring sizes: a six-membered ring called a pyranose and a five-membered ring called a furanose. wikipedia.orgmasterorganicchemistry.com The pyranose form arises from the reaction between the aldehyde group at C-1 and the hydroxyl group at C-5. wikipedia.orgmasterorganicchemistry.com The furanose form is created when the hydroxyl group at C-4 attacks the C-1 aldehyde. wikipedia.orgmasterorganicchemistry.com
In an aqueous solution, D-glucose exists as an equilibrium mixture of its various isomeric forms. The pyranose forms are thermodynamically more stable and therefore predominate, accounting for over 99% of the glucose molecules. wikipedia.orgstackexchange.com The furanose forms and the open-chain form exist in much smaller quantities. wikipedia.orgmasterorganicchemistry.com The preference for the pyranose ring is attributed to lower dihedral angle strain compared to the furanose ring. stackexchange.com
| Isomeric Form | Ring Size | Percentage at Equilibrium |
| α-D-Glucopyranose | 6-membered wikipedia.org | ~36% libretexts.orgstackexchange.com |
| β-D-Glucopyranose | 6-membered wikipedia.org | ~64% libretexts.orgstackexchange.com |
| α-D-Glucofuranose | 5-membered wikipedia.org | Negligible wikipedia.org |
| β-D-Glucofuranose | 5-membered wikipedia.org | Negligible wikipedia.org |
| Open-Chain Form | Acyclic wikipedia.org | < 0.02% wikipedia.orglibretexts.org |
Mutarotation: Dynamic Anomeric Interconversion and Acid-Catalyzed Mechanisms
When a pure crystalline sample of either alpha-D-glucose or beta-D-glucose is dissolved in water, its optical rotation changes over time until it reaches a stable equilibrium value. masterorganicchemistry.comlibretexts.org This phenomenon is known as mutarotation . masterorganicchemistry.combritannica.com It is the result of the continuous interconversion between the alpha and beta anomers, which proceeds through the transient formation of the open-chain aldehyde form. libretexts.orgmasterorganicchemistry.com
The specific rotation of a freshly prepared solution of α-D-glucose is +112°, while that of β-D-glucose is +18.7°. masterorganicchemistry.comlibretexts.org Upon reaching equilibrium, the specific rotation of the solution becomes +52.7°, reflecting the weighted average of the rotations of the anomers present. libretexts.org
This interconversion can be catalyzed by both acids and bases. cdnsciencepub.comscispace.com In the acid-catalyzed mechanism, a proton from a hydronium ion protonates the oxygen atom of the anomeric hydroxyl group. pearson.comnist.gov This is followed by the cleavage of the ring to form the open-chain structure. The subsequent re-cyclization can then occur to form either the alpha or beta anomer. nist.gov Studies have shown that the acid-catalyzed mutarotation of glucose is a stepwise process. cdnsciencepub.com
Foundational Role in Biological Systems and Research Context
This compound is not merely a chemical curiosity; it is a molecule of immense biological importance. Its central role in metabolism and as a structural component makes it a key focus in the fields of carbohydrate chemistry and glycoscience.
Centrality in Carbohydrate Chemistry and Glycoscience
Carbohydrate chemistry is largely built upon the reactivity of monosaccharides like this compound. The anomeric carbon is a site of significant chemical reactivity, particularly in the formation of glycosidic bonds. sarchemlabs.compressbooks.pub These bonds link monosaccharides together to form disaccharides, oligosaccharides, and polysaccharides. The orientation of the hydroxyl group on the anomeric carbon—the very feature that defines alpha- and beta-anomers—determines the type of glycosidic bond formed (alpha or beta) and consequently the three-dimensional structure and properties of the resulting polysaccharide. cuny.edu
Significance as a Monomeric Unit in Biological Macromolecules
The this compound monomer is the fundamental repeating unit in several vital biological macromolecules, most notably starch and glycogen (B147801). vedantu.comsavemyexams.com
Starch , the primary energy storage polysaccharide in plants, is composed of two types of polymers of this compound: amylose (B160209) and amylopectin (B1267705). savemyexams.comlumenlearning.com Amylose is a linear polymer with α-1,4-glycosidic linkages, which causes it to adopt a helical structure. khanacademy.orglumenlearning.com Amylopectin is a branched polymer, having both α-1,4 and α-1,6-glycosidic linkages. cuny.edulumenlearning.com
Glycogen , the main energy storage polysaccharide in animals and fungi, has a structure similar to amylopectin but is even more highly branched. khanacademy.orgsavemyexams.com These branches provide numerous ends from which glucose units can be rapidly released to meet the energy demands of the cell. savemyexams.com
The exclusive use of this compound in these storage polysaccharides is a direct consequence of the stereochemistry of the α-glycosidic bond, which leads to curved or helical structures that are compact and readily accessible to enzymes for energy release. worldofmolecules.comkhanacademy.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27707-45-5 | |
| Record name | α-D-Glucopyranose, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27707-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30197710 | |
| Record name | alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Odorless; [Acros Organics MSDS], Solid | |
| Record name | alpha-D-Glucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500 mg/mL at 20 °C | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
492-62-6, 26655-34-5 | |
| Record name | α-D-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-D-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J5I9EB41E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Structural Elucidation and Conformational Dynamics of Alpha D Glucose
Spectroscopic Analysis of Alpha-D-Glucose
The intricate three-dimensional structure and dynamic behavior of this compound have been extensively investigated using a variety of sophisticated spectroscopic techniques. These methods provide detailed insights into the molecule's conformation in both solution and solid states, which is fundamental to understanding its chemical and biological functions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure and dynamics of this compound. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the conformation of the pyranose ring, and the surrounding chemical environment.
In solution, this compound exists in equilibrium with its beta anomer. magritek.com ¹H and ¹³C NMR spectroscopy are invaluable for characterizing these anomers and determining their relative populations. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and spatial orientation. For instance, the anomeric proton (H-1) of this compound typically resonates at a different chemical shift compared to the beta anomer. magritek.com Specifically, the equatorial anomeric proton of the alpha form appears further downfield (around 5.1 ppm) than the axial proton of the beta form (around 4.5 ppm). magritek.com
The natural abundance of the alpha and beta anomers in solution is approximately 36% and 64%, respectively, which can be quantified by the relative integrals of their corresponding NMR peaks. magritek.com
Spin-spin coupling constants (J-couplings) between adjacent protons provide critical information about the dihedral angles between them, as described by the Karplus equation. magritek.com This relationship is instrumental in determining the chair conformation of the pyranose ring. For this compound, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is typically around 3-4 Hz, indicative of their specific dihedral angle in the chair conformation. magritek.comresearchgate.net The complete assignment of ¹H and ¹³C chemical shifts and proton-proton coupling constants has been achieved through a combination of experimental techniques and computational spectral analyses. nih.gov
A combination of 1D and 2D NMR experiments, along with spin simulations, has enabled the full characterization of all ¹H and ¹³C NMR signals for both the alpha and beta anomers of D-glucofuranose in D₂O. slu.se An efficient NMR approach utilizing the ¹H resonances of hydroxyl groups in a supercooled aqueous solution as a starting point, followed by 2D-NMR techniques like HSQC-TOCSY, allows for the complete definition of the covalent structure and assignment of all ¹H and ¹³C resonances. reading.ac.uk
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |
|---|---|---|---|
| H-1 / C-1 | 5.24 | 92.18 | ³J(H1,H2) ≈ 3.4 - 3.8 |
| H-2 / C-2 | 3.54 | 71.40 | |
| H-3 / C-3 | 3.84 | 72.72 | |
| H-4 / C-4 | 3.42 | 69.58 | |
| H-5 / C-5 | 3.98 | 75.70 | |
| H-6a / C-6 | 3.80 | 60.56 | |
| H-6b / C-6 | 3.72 | 60.56 |
Note: Chemical shifts and coupling constants can vary slightly depending on experimental conditions such as solvent, temperature, and pH.
Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about this compound in its crystalline state. ¹³C ssNMR is particularly useful for probing the local environment of each carbon atom within the crystal lattice. The chemical shifts in the solid state are influenced by the molecular packing and intermolecular interactions, such as hydrogen bonding.
The oxygen-17 (¹⁷O) isotope, although having a very low natural abundance (0.037%), is a highly sensitive probe of the local environment, especially hydrogen bonding. nationalmaglab.org Due to its quadrupolar nature (spin I = 5/2), ¹⁷O NMR spectra can be complex but provide rich information. nationalmaglab.org For this compound, complete ¹⁷O chemical shift and quadrupolar coupling (QC) tensors have been determined for each of the six oxygen sites. researchgate.netrsc.orgnih.gov These parameters are exquisitely sensitive to the details of the hydrogen bonding network within the crystal. fsu.edu The unprecedented spectral resolution from techniques like 2D ¹⁷O MQMAS has even allowed for the detection of subtle differences in a single hydrogen bond between crystallographically distinct glucose molecules. researchgate.netrsc.orgfsu.edu
Research has demonstrated that solid-state ¹⁷O NMR spectra can be recorded for α-D-glucose/NaCl/H₂O cocrystals under both static and magic-angle-spinning (MAS) conditions at various magnetic fields. nih.govandreas-brinkmann.netnih.gov
To overcome the low natural abundance of certain NMR-active isotopes like ¹³C and ¹⁷O, isotopic labeling strategies are employed. nih.gov This involves synthesizing this compound with specific atoms enriched with their NMR-active isotopes. For instance, uniformly ¹³C-labeled glucose is a common precursor in biosynthetic labeling for protein NMR studies. sigmaaldrich.com
Site-specific ¹⁷O-labeling of all six oxygen atoms in this compound has been a significant achievement, enabling detailed solid-state NMR studies. researchgate.netrsc.orgnih.gov This approach has provided the first complete set of ¹⁷O NMR parameters for any carbohydrate. nationalmaglab.org The synthesis of site-specifically ¹⁷O-labeled D-glucose compounds has been a key challenge and a major step forward in the field. nih.gov These advanced labeling techniques, combined with high-field magnets and novel probe technologies, have drastically enhanced the sensitivity and resolution of NMR experiments on this compound. nationalmaglab.orgresearchgate.netrsc.org For example, paramagnetic Cu(II) doping has been used to shorten spin-lattice relaxation times, further boosting sensitivity. researchgate.netnih.govrsc.org
Solid-State NMR for Crystalline Forms (13C, 17O Chemical Shifts and Quadrupolar Coupling)
X-ray Crystallography and Neutron Diffraction Studies
X-ray crystallography and neutron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in crystalline this compound. These techniques provide accurate bond lengths, bond angles, and details of the crystal packing and hydrogen-bonding network.
High-resolution single-crystal X-ray diffraction studies have provided an unprecedentedly detailed view of the crystal structure of this compound. acs.orgacs.org A study conducted at 90 K determined the structure with a resolution of 0.46 Å. acs.orgacs.org These studies have confirmed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. acs.orgrsc.orgnih.gov The crystal structure reveals an extensive and exceptionally stiff three-dimensional network of OH···O hydrogen bonds, which are believed to be a key factor in the compound's stability and monomorphism at room temperature. acs.orgresearchgate.net
Neutron diffraction studies have complemented X-ray data by providing very precise locations of the hydrogen atoms, which are difficult to determine accurately with X-rays. rsc.orgiucr.org A neutron diffraction analysis provided precise molecular parameters, showing that the C-C, C-H, and O-H bond lengths have mean values of 1.523 Å, 1.098 Å, and 0.968 Å, respectively. nih.gov The C(1)-O(1) bond was found to be significantly shorter at 1.389 Å. nih.gov Further refinement of earlier neutron diffraction data has led to even more accurate structural parameters. iucr.org These studies have also been crucial for understanding the hydration of glucose in solution by mapping hydrogen bonding sites. stfc.ac.uk
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | rsc.org |
| Space Group | P2₁2₁2₁ | acs.orgrsc.org |
| a (Å) | 10.3662 (9) | iucr.org |
| b (Å) | 14.8506 (16) | iucr.org |
| c (Å) | 4.9753 (3) | iucr.org |
| Temperature (K) | 90(1) | acs.orgacs.org |
| Resolution (Å) | 0.46 | acs.orgacs.org |
Analysis of Anomeric Disorder in Solid-State Structures
While this compound is the predominant form in its crystalline state, high-resolution analysis reveals the presence of minor anomeric disorder. A study utilizing single-crystal X-ray diffraction at a low temperature of 90(1) K has provided unprecedented detail into the solid-state structure of anhydrous α-D-glucose. acs.orgunimi.it This high-resolution study demonstrated the occurrence of previously unreported anomeric disorder within the α phase. acs.orgunimi.it
The analysis revealed that the substituents at the anomeric carbon (C1) are disordered. acs.orgunimi.it The crystal structure is overwhelmingly composed of the α anomer; however, a small fraction of the β anomer is also present. acs.orgunimi.it The site occupancy factors (s.o.f.'s) were determined to be 0.96 for the α anomer and 0.04 for the β anomer, indicating that approximately 4% of the molecules in the crystal lattice exist in the β configuration. acs.orgunimi.it This finding suggests that while the crystal packing is dominated by α–α interactions, the presence of the β anomer acts as a minor perturbation within the main interaction network. acs.org The crystal itself crystallizes in the chiral apolar acentric P2₁2₁2₁ space group, with one disordered molecule in the asymmetric unit. acs.orgunimi.it
The existence of this anomeric disorder is a significant finding in the solid-state chemistry of D-glucose, highlighting that even in a well-defined crystalline form, minor conformational variations can persist. acs.orgresearchgate.net This has implications for understanding the forces that govern crystal packing and molecular recognition, which are stabilized by an exceptionally stiff three-dimensional hydrogen bond network. acs.org
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy serves as a powerful tool for both the quantitative analysis of this compound and for monitoring its dynamic behavior in solution.
Quantitative Analysis of this compound in Various Solvents
The applicability of IR spectroscopy for quantitative measurements of this compound has been successfully demonstrated in different solvent systems. researchgate.netnih.gov One notable application is in ionic liquids, which are of interest for biomass dissolution. researchgate.netnih.gov A study using Fourier transform infrared (FTIR) spectroscopy in attenuated total reflection (ATR) mode established a method for quantifying α-D-glucose dissolved in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAc]). researchgate.netnih.gov This research demonstrated the potential for this spectroscopic technique in quantitative measurements for concentrations in the range of 0–20 mass % glucose. researchgate.netnih.gov
In aqueous solutions, IR spectroscopy also provides a rapid and sensitive method for analysis. nih.gov Recent advancements using quantum cascade laser-based mid-infrared (MIR) dispersion spectroscopy have improved detection limits for glucose in aqueous solutions. nih.gov A performance comparison showed that this technique achieved a limit of detection (LOD) of 7 mg/L, which is significantly better than that of a routine FT-IR spectrometer. nih.gov
| Solvent | Technique | Concentration Range | Key Findings |
| 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) | FTIR-ATR | 0-20 mass % | Establishes a method for monitoring sugar concentration in ionic liquids. researchgate.netnih.gov |
| Buffered Water (pH 4.5) | QCL-IR Dispersion Spectroscopy | Not specified | Achieved a Limit of Detection (LOD) of 7 mg/L. nih.gov |
| Distilled Water | Infrared Fourier Transform Spectroscopy (IRFTS) | 30% solids | Can distinguish between α-D-glucose and β-D-glucose for anomerization studies. google.com |
Monitoring Reaction Kinetics using IR Spectroscopy
IR spectroscopy is particularly well-suited for monitoring the kinetics of reactions involving this compound, such as its mutarotation in solution. nih.gov Mutarotation is the process where the α- and β-anomers interconvert in solution until an equilibrium is reached. nih.gov
A study using a quantum cascade laser-based IR dispersion spectrometer monitored the mutarotation of α-D-glucose in buffered water (pH 4.5) in real-time. nih.gov Spectra were recorded every 3 seconds, allowing for continuous monitoring of the reaction for up to 5 hours. nih.gov The notable changes in the refractive index within the 990–1175 cm⁻¹ spectral range, which are associated with the rotation of groups around the anomeric carbon, were tracked to follow the first-order reaction kinetics. nih.gov Specifically, the amplitudes of dispersion change were evaluated between the local extrema observed at 1063 and 1089 cm⁻¹ for D-glucose. nih.gov This high temporal resolution makes laser-based MIR spectroscopy a feasible tool for studying the rapid dynamics of mutarotation. nih.gov Another method employed for studying anomerization rates is Infrared Fourier Transform Spectroscopy (IRFTS), which has been used to analyze α-D-glucose and β-D-glucose mixtures. google.com
Electronic Circular Dichroism (ECD) Spectroscopy for Solution Conformations
Electronic Circular Dichroism (ECD) spectroscopy, particularly in the vacuum ultraviolet (VUV) region, is a highly sensitive technique for probing the solution conformations of this compound. acs.orgresearchgate.net The ECD spectra of D-glucose in aqueous solution are distinct and depend on the stereochemistry of the molecule. acs.orgresearchgate.net
Specifically, VUV-ECD spectra are unique depending on:
The configuration of the hydroxyl group at the anomeric carbon (C-1), distinguishing between the α-anomer and β-anomer. acs.orgresearchgate.net
The rotamer conformations (GT, GG, and TG) of the hydroxymethyl group at C-5. acs.orgresearchgate.net
Theoretical analyses, combining molecular dynamics (MD) simulations with time-dependent density functional theory (TDDFT), have been crucial for interpreting these experimental spectra. acs.orgresearchgate.net These calculations have successfully reproduced the experimentally observed spectra and have revealed that the unique spectral features can be attributed to differences in the patterns of intramolecular hydrogen bonds. acs.orgresearchgate.net The strength of these intramolecular interactions is related to the degree of hydration around the corresponding chromophores, suggesting that hydration is a key factor in stabilizing different rotamer and anomer structures. acs.orgresearchgate.net This demonstrates that VUV-ECD spectroscopy is a valuable tool for characterizing the equilibrium structures of monosaccharides in solution. acs.orgresearchgate.net
Computational Modeling of this compound Structures and Dynamics
Molecular Dynamics (MD) Simulations of Aqueous this compound
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for investigating the structural and dynamic properties of this compound in an aqueous environment. acs.orgmdpi.comresearchgate.net This method applies the classical equations of motion to the atoms, allowing the system to evolve over time and providing a detailed picture of molecular interactions. tandfonline.com
MD simulations have been extensively used to model α-D-glucose in water, often in conjunction with spectroscopic techniques to validate and interpret experimental results. acs.orgmdpi.com For instance, MD simulations that include explicit water molecules are used to generate conformations for calculating theoretical ECD spectra. acs.orgresearchgate.net This combined theoretical-computational approach has been successful in reproducing experimental ECD spectra, confirming its ability to model the complex spectral features that arise from the interaction between the glucose molecule and the solvent. mdpi.comnih.gov The strong dependency of the ECD signal on the conformation of D-glucose makes these simulations essential for accurate spectral prediction. mdpi.com
Furthermore, MD simulations provide insights into the hydration of glucose. Studies have investigated the number and frequency of hydrogen bonds between glucose and water, as well as between glucose molecules themselves. metu.edu.tr Radial distribution functions (RDFs) calculated from MD trajectories reveal the spatial arrangement of water molecules around the different hydroxyl groups of the glucose molecule. metu.edu.tr For example, simulations have shown that in aqueous solutions, D-glucose is effective at clustering water molecules and forming hydrogen bonds. metu.edu.tr These computational studies are critical for understanding how α-D-glucose interacts with its aqueous environment at a molecular level, influencing its conformation and reactivity. tandfonline.commetu.edu.tr
Conformational Repertoire and Dynamic Transitions
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the properties of molecules like this compound at the electronic level. nih.gov It allows for the accurate prediction of various molecular properties and provides insights into the molecule's structure and reactivity.
DFT calculations have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govacs.orgnih.gov By combining DFT with molecular dynamics (MD) simulations, it is possible to account for the flexibility of the glucose structure and the influence of the solvent, leading to a good agreement with experimental NMR data. nih.govacs.orgresearchgate.netcapes.gov.br
For instance, a combination of MD simulations and DFT calculations at the B3LYP level has been used to compute the ¹H and ¹³C NMR chemical shifts of this compound in water. nih.govresearchgate.net The accuracy of these calculations is estimated to be around 0.1 ppm for ¹H and 1 ppm for ¹³C chemical shifts. nih.gov The inclusion of solvent effects, either implicitly through models like the Polarizable Continuum Model (PCM) or explicitly by including water molecules in the calculation, is crucial for accurately predicting ¹H chemical shifts, which are more sensitive to the solvent environment than ¹³C shifts. acs.orgnih.govcapes.gov.br DFT can also be used to calculate spin-spin coupling constants, which provide further structural information. nih.gov
| Parameter | DFT Functional | Basis Set | Reference |
|---|---|---|---|
| ¹H and ¹³C Chemical Shifts | B3LYP | 6-31G(d,p), 6-31+G(d,p), cc-pVTZ, aug-cc-pVTZ | nih.gov |
| ¹H and ¹³C Nuclear Shieldings, Proton-Proton Coupling Constants | B3LYP | pcJ-2 | mdpi.com |
DFT is widely used to determine the stable three-dimensional structures of this compound and its various conformers. nih.govbme.hu Geometry optimization calculations at a given level of theory, such as B3LYP/6-311++G**, can identify the minimum energy structures corresponding to different chair, boat, and skew-boat conformations, as well as the different rotamers of the hydroxymethyl group. nih.gov
These calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, for each conformer. bme.hu For example, DFT studies have shown that for this compound, the ⁴C₁ chair conformation is the global energy minimum. nih.gov The optimization process can also reveal the transition states between different conformations, providing insights into the energy barriers for conformational changes. nih.gov The choice of the DFT functional and basis set can influence the results, with different functionals providing slightly different geometric parameters. bme.hu
DFT calculations provide a detailed picture of the electronic structure of this compound, including its charge distribution and other electronic properties. nih.gov The molecular electrostatic potential (MEP), for instance, can be calculated to visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability. nih.gov For this compound, DFT calculations have been used to determine these properties. biointerfaceresearch.com Furthermore, population analysis methods, such as Mulliken population analysis, can be used to assign partial atomic charges to each atom in the molecule, offering a quantitative measure of the charge distribution. scispace.com
Optimization of Molecular Geometries and Conformers
Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)
Theoretical methods, particularly DFT, are instrumental in studying the intricate network of intermolecular interactions that govern the behavior of this compound, with hydrogen bonding being of paramount importance. researchgate.netmdpi.com These studies can analyze both intramolecular hydrogen bonds within a single glucose molecule and intermolecular hydrogen bonds between glucose and solvent molecules. researchgate.netmdpi.com
Ab initio and DFT calculations have been used to investigate the intramolecular hydrogen bonds that contribute to the stability of different conformers. researchgate.net For instance, the counter-clockwise arrangement of hydroxyl groups in some conformers is stabilized by a network of intramolecular hydrogen bonds. researchgate.net The strength of these hydrogen bonds can be evaluated using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net
Theoretical studies of intermolecular hydrogen bonding focus on the interactions between this compound and surrounding water molecules in its hydration shell. arxiv.orgacs.org These calculations can determine the number, length, and strength of hydrogen bonds. arxiv.org Ab initio molecular dynamics simulations have revealed that this compound has a more asymmetric hydration shell and forms weaker hydrogen bonds with water on average compared to its beta anomer. researchgate.netarxiv.org These theoretical insights are crucial for understanding the solubility and biological activity of this compound.
Biosynthetic Pathways and Enzymatic Transformations Involving Alpha D Glucose
Origin and Evolutionary Significance of D-Glucose Metabolism
The emergence of D-glucose as a central molecule in the metabolism of virtually all life forms is a product of prebiotic chemical evolution and subsequent biological selection. Its prevalence is not coincidental but rather a consequence of its inherent chemical stability and the plausibility of its formation under primordial conditions.
The leading hypothesis for the prebiotic synthesis of monosaccharides is the formose reaction. scripps.edunih.gov This reaction involves the polymerization of formaldehyde (B43269) (CH₂O), a simple organic molecule believed to have been present on the early Earth, to form a complex mixture of sugars. scripps.edunih.govchemmethod.com The formose reaction is thought to have been catalyzed by various minerals and divalent metal ions under alkaline conditions, which could have existed in environments such as hydrothermal vents. osti.govnih.gov
Key steps in the formose reaction network include:
The initial condensation of formaldehyde to form glycolaldehyde (B1209225) (a two-carbon sugar). nih.gov
Further aldol (B89426) reactions and isomerizations leading to the formation of trioses (three-carbon sugars) like glyceraldehyde and dihydroxyacetone. nih.govchemmethod.com
Subsequent reactions producing tetroses, pentoses, and eventually hexoses, including glucose. chemmethod.com
While the formose reaction can generate a wide array of sugars, it is often a complex and non-specific process. scripps.edu However, research suggests that under certain conditions, such as those involving mechanochemical forces from meteorite impacts or geological activity, the synthesis of monosaccharides could have been accelerated and potentially more selective. nih.govemergence-of-life.deresearchgate.net The presence of borate (B1201080) minerals might have also played a role in stabilizing ribose, a key component of RNA, from the complex mixture produced by the formose reaction.
Among the hexoses produced through prebiotic synthesis, D-glucose, along with fructose (B13574) and mannose, is one of the most chemically stable. nih.gov This inherent stability likely contributed to its accumulation and eventual selection as a primary energy source and structural component in early life. The "glucose-first" hypothesis posits that the emergence of metabolic pathways centered around glucose provided a significant evolutionary advantage.
The centrality of D-glucose is evident in its role in fundamental metabolic pathways that are conserved across all domains of life:
Glycolysis: The breakdown of glucose to pyruvate (B1213749) is a nearly universal pathway for energy production. drugbank.com The enzymes and intermediates of this pathway are highly conserved, suggesting its ancient origins.
Pentose (B10789219) Phosphate (B84403) Pathway: This pathway, which diverges from glycolysis, generates essential precursors for nucleotide biosynthesis (ribose-5-phosphate) and provides reducing power in the form of NADPH for various anabolic reactions. wikipedia.orgnih.gov
Glycogen (B147801) and Starch Synthesis: The ability to store glucose in polymeric forms (glycogen in animals and fungi, starch in plants) allowed organisms to maintain a ready supply of energy. drugbank.com The enzymes involved in these processes, such as phosphoglucomutase, are ancient and widespread. nih.govnih.gov
The evolution of D-glucose metabolism was likely a stepwise process, with early metabolic systems being simpler and less efficient. Over time, the refinement of enzymes and the integration of metabolic pathways led to the complex and highly regulated systems observed today. The shift from anaerobic to aerobic metabolism, in particular, dramatically increased the energy yield from glucose oxidation, paving the way for the evolution of more complex organisms.
Prebiotic Conditions for Monosaccharide Generation
Key Enzymatic Interconversions of Alpha-D-Glucose
This compound is a versatile molecule that can be enzymatically converted into a variety of other essential sugars. These interconversions are central to carbohydrate metabolism, providing substrates for energy production, biosynthesis, and structural components.
Phosphoglucomutase (PGM) is a key enzyme that catalyzes the reversible isomerization of α-D-glucose-1-phosphate (G1P) to α-D-glucose-6-phosphate (G6P). uniprot.orgwikipedia.orguniprot.org This reaction is a critical link between glycogen metabolism and glycolysis. asm.org
In glycogenolysis , PGM converts G1P, the product of glycogen phosphorylase action, into G6P, which can then enter the glycolytic pathway. wikipedia.org
In glycogenesis , the reverse reaction occurs, converting G6P to G1P, which is then activated to UDP-glucose for incorporation into glycogen. wikipedia.org
The catalytic mechanism of PGM involves a phosphorylated serine residue in the active site. asm.orgresearchgate.net The enzyme transfers its phosphate group to the substrate, forming an α-D-glucose-1,6-bisphosphate intermediate. uniprot.orgwikipedia.orgasm.org The enzyme then accepts a phosphate group from the other position of the intermediate, resulting in the isomerized product and the regeneration of the phosphoenzyme. nih.govasm.org A divalent metal ion, typically magnesium, is required for this activity. wikipedia.org
| Feature | Description | Significance |
|---|---|---|
| Reaction Catalyzed | α-D-glucose-1-phosphate ⇌ α-D-glucose-6-phosphate | Connects glycogen metabolism and glycolysis. wikipedia.orgasm.org |
| Enzyme Class | Isomerase (specifically, a phosphomutase) | Facilitates the intramolecular transfer of a phosphate group. wikipedia.org |
| Catalytic Intermediate | α-D-glucose-1,6-bisphosphate | A transient, enzyme-bound intermediate in the phosphoryl transfer. uniprot.orgwikipedia.orgasm.org |
| Active Site Residue | Phosphoserine | Donates and accepts the phosphate group during catalysis. asm.orgresearchgate.net |
| Cofactor | Divalent metal ion (e.g., Mg²⁺) | Essential for enzymatic activity. wikipedia.org |
This compound can be converted to other important hexoses through isomerization and epimerization reactions.
Isomerization to D-Fructose: Glucose-6-phosphate isomerase (also known as phosphoglucose (B3042753) isomerase or phosphohexose isomerase) catalyzes the reversible conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287). This is a crucial step in both glycolysis and gluconeogenesis. The reaction proceeds through an enediol intermediate. mdpi.com The isomerization of glucose to fructose is also a key process in the production of high-fructose corn syrup, often catalyzed by enzymes like glucose isomerase. csic.esacs.org
Epimerization to D-Galactose: The conversion of glucose to galactose occurs at the level of UDP-sugars. UDP-galactose-4-epimerase catalyzes the reversible epimerization of UDP-glucose to UDP-galactose. quora.com This reaction involves the inversion of the stereochemistry at the C4 position. UDP-galactose is essential for the synthesis of lactose (B1674315) in mammary glands and is a component of various glycolipids and glycoproteins.
Epimerization to D-Mannose: Mannose-6-phosphate isomerase catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate. nih.gov Since fructose-6-phosphate is in equilibrium with glucose-6-phosphate, this provides an indirect pathway for the conversion of glucose to mannose. D-mannose is an important component of glycoproteins. D-glucose and D-mannose are C-2 epimers, meaning they differ in the configuration at the second carbon atom. bu.eduvedantu.com
| Target Hexose (B10828440) | Key Enzyme | Substrate | Product | Type of Reaction | Biological Significance |
|---|---|---|---|---|---|
| D-Fructose | Glucose-6-phosphate isomerase | Glucose-6-phosphate | Fructose-6-phosphate | Isomerization | Central to glycolysis and gluconeogenesis. mdpi.com |
| D-Galactose | UDP-galactose-4-epimerase | UDP-glucose | UDP-galactose | Epimerization (at C4) | Synthesis of lactose, glycolipids, and glycoproteins. quora.com |
| D-Mannose | Mannose-6-phosphate isomerase | Fructose-6-phosphate | Mannose-6-phosphate | Isomerization | Synthesis of glycoproteins. nih.gov |
The pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt, is a major metabolic route for the conversion of hexoses to pentoses. wikipedia.orgnih.gov This pathway is crucial for producing precursors for nucleotide biosynthesis and for generating reducing equivalents in the form of NADPH. wikipedia.orglibretexts.org
The PPP consists of two main phases:
Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. wikipedia.orggenome.jp The key regulatory enzyme of this phase is glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first committed step. wikipedia.org
Non-oxidative Phase: This reversible phase involves a series of reactions that interconvert various sugar phosphates. nih.govlibretexts.org Ribulose-5-phosphate is converted to ribose-5-phosphate (B1218738) by ribose-5-phosphate isomerase. libretexts.org Ribose-5-phosphate is a direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides, which are the building blocks of RNA and DNA, respectively. The enzymes transketolase and transaldolase catalyze the rearrangement of carbon skeletons, allowing for the regeneration of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate. libretexts.org
| Phase | Key Enzymes | Starting Substrate | Key Products | Primary Function |
|---|---|---|---|---|
| Oxidative (Irreversible) | Glucose-6-phosphate dehydrogenase, 6-phosphogluconolactonase, 6-phosphogluconate dehydrogenase | Glucose-6-phosphate | Ribulose-5-phosphate, 2 NADPH | Generation of NADPH for reductive biosynthesis and protection against oxidative stress. wikipedia.orggenome.jp |
| Non-oxidative (Reversible) | Ribose-5-phosphate isomerase, Ribulose-5-phosphate epimerase, Transketolase, Transaldolase | Ribulose-5-phosphate | Ribose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Production of pentose precursors for nucleotide synthesis and interconversion of sugar phosphates. nih.govlibretexts.org |
Isomerization and Epimerization to Other Hexoses (e.g., D-Fructose, D-Galactose, D-Mannose)
Nucleotide Sugar Biosynthesis with this compound Precursors
This compound is a fundamental precursor for the synthesis of a wide array of nucleotide sugars, which are activated forms of monosaccharides essential for glycosylation reactions. nih.govwikipedia.org The initial activation of glucose often involves its conversion to glucose-1-phosphate, which then reacts with a nucleoside triphosphate (NTP) to form an NDP-glucose. nih.gov This activated form serves as a branching point for numerous biosynthetic pathways. nih.gov
UDP-Alpha-D-Glucose Metabolism and its Regulatory Enzymes (e.g., UDP-Glucose Dehydrogenase)
Uridine (B1682114) diphosphate (B83284) (UDP)-alpha-D-glucose is a central nucleotide sugar in cellular metabolism, formed from the reaction of this compound-1-phosphate and uridine triphosphate (UTP). nih.gov It serves as a precursor for the biosynthesis of various polysaccharides and is a substrate for the enzyme UDP-glucose 6-dehydrogenase (UGDH). nih.govnih.gov
UGDH catalyzes the NAD+-dependent oxidation of UDP-alpha-D-glucose to produce UDP-alpha-D-glucuronate. uniprot.orgwikipedia.orgnih.gov This product is a crucial building block for glycosaminoglycans like hyaluronan and chondroitin (B13769445) sulfate. uniprot.orgwikipedia.org The activity of UGDH is subject to regulation. For instance, UDP-alpha-D-xylose acts as a feedback inhibitor by binding to the enzyme and inducing a conformational change that disrupts its active hexameric structure. uniprot.orgnih.gov The regulation of UGDH's quaternary structure, specifically the equilibrium between its dimeric and hexameric forms, is critical for its optimal activity and allosteric regulation. unl.edunih.gov In some bacteria, the activity of Ugd (the bacterial homolog of UGDH) is influenced by other proteins; for example, it can be activated by GDP-mannose-4,6-dehydratase (Gmd) and UDP-N-acetyl-D-mannosamine dehydrogenase (RffD). biorxiv.org
Table 1: UDP-Glucose Dehydrogenase (UGDH) Characteristics
| Feature | Description | References |
|---|---|---|
| Reaction Catalyzed | UDP-alpha-D-glucose + 2 NAD+ + H2O → UDP-alpha-D-glucuronate + 2 NADH + 3 H+ | uniprot.org |
| Gene (Human) | UGDH | wikipedia.org |
| Cellular Location | Cytosol | wikipedia.orgnih.gov |
| Function | Produces UDP-alpha-D-glucuronate for glycosaminoglycan biosynthesis. | uniprot.orgwikipedia.orgnih.gov |
| Regulation | Feedback inhibition by UDP-alpha-D-xylose. | uniprot.org |
| Regulation by quaternary structure (dimer-hexamer equilibrium). | unl.edunih.gov | |
| Upregulated by transforming growth factor beta (TGF-β). | wikipedia.org | |
| Downregulated by hypoxia. | wikipedia.org |
TDP-Deoxysugar Biosynthesis Pathways (e.g., dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose)
Thymidine diphosphate (TDP)-deoxysugars are a diverse group of modified sugars often found in the lipopolysaccharides of Gram-negative bacteria and various antibiotics. nih.govacs.org The biosynthesis of these sugars typically begins with this compound-1-phosphate. nih.govnih.gov The initial steps involve the formation of TDP-D-glucose, catalyzed by glucose-1-phosphate thymidylyltransferase (also known as TDP-d-glucose synthase), followed by the conversion to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose-4,6-dehydratase. acs.orgnih.govacs.org This 4-keto-6-deoxy intermediate is a key branch point for the synthesis of many different deoxysugars. nih.govrsc.orgresearchgate.net
The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (also known as dTDP-d-Quip3NAc) is a multi-step enzymatic process. acs.orgresearchgate.net In organisms like Thermoanaerobacterium thermosaccharolyticum, this pathway requires five enzymes. acs.orgresearchgate.net Following the formation of TDP-4-keto-6-deoxy-D-glucose, an isomerase converts it to a 3-keto intermediate. researchgate.netportlandpress.com Subsequent reactions catalyzed by a transaminase and a CoA-dependent N-acetyltransferase lead to the final product. acs.orgresearchgate.netnih.gov The N-acetyltransferase, QdtC, catalyzes the final step in this pathway. acs.orgrcsb.org A similar pathway is observed for the biosynthesis of the epimer dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose (dTDP-d-Fucp3NAc), where the key difference lies in the stereochemical outcome of the isomerase reaction. researchgate.netnih.gov
Table 2: Key Enzymes in dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose Biosynthesis
| Enzyme | Function | References |
|---|---|---|
| Glucose-1-phosphate thymidylyltransferase (RmlA) | Catalyzes the formation of TDP-D-glucose from α-D-glucose-1-phosphate and TTP. | acs.orgnih.gov |
| TDP-D-glucose-4,6-dehydratase (RmlB) | Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. | acs.orgnih.gov |
| Isomerase | Converts TDP-4-keto-6-deoxy-D-glucose to a dTDP-3-oxo-6-deoxy-D-glucose intermediate. | researchgate.netportlandpress.com |
| Transaminase | Catalyzes the amination of the 3-keto intermediate. | researchgate.netnih.gov |
| N-acetyltransferase (QdtC) | Catalyzes the final N-acetylation step to form dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. | acs.orgrcsb.org |
Enzymatic Methylation Reactions (e.g., dTDP-3-N-methylamino-4-oxo-2,3,6-trideoxy-alpha-D-glucose N-methyltransferase Activity)
Enzymatic methylation is a common modification in the biosynthesis of deoxysugars, often occurring at the sugar nucleotide stage. acs.org These reactions are catalyzed by methyltransferases, which typically use S-adenosyl-L-methionine (SAM) as the methyl group donor. acs.orgresearchgate.net An example of such an enzyme is dTDP-3-N-methylamino-4-oxo-2,3,6-trideoxy-alpha-D-glucose N-methyltransferase. ontosight.aiyeastract.com This enzyme is involved in the biosynthesis of certain deoxysugars by catalyzing the transfer of a methyl group to the amino group at the C-3 position of the sugar nucleotide precursor. ontosight.aigenome.jp Such methylation events are crucial for the final structure and biological activity of the natural products into which these sugars are incorporated. pnas.org
Enzymatic Glycosidic Bond Formation and Hydrolysis Mechanisms
Glycosyltransferases and Their Reaction Mechanisms (e.g., Retention Mechanism, Double-Displacement)
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from a nucleotide sugar donor to an acceptor molecule. wikipedia.orguzh.ch These reactions can proceed with either inversion or retention of the stereochemistry at the anomeric carbon of the donor. uzh.chbiotech-spain.com
Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism, where the acceptor's nucleophilic hydroxyl group attacks the anomeric carbon, resulting in an inversion of the anomeric configuration. uzh.chnih.gov
Table 3: Glycosyltransferase Reaction Mechanisms
| Mechanism | Anomeric Outcome | Key Features | References |
|---|---|---|---|
| Inverting | Inversion | Single SN2-like displacement. | uzh.chnih.gov |
| Retaining (Double-Displacement) | Retention | Two-step process involving a covalent glycosyl-enzyme intermediate. | nih.govnih.govresearchgate.net |
| Retaining (SNi-like) | Retention | Proposed alternative involving a front-face attack. | nih.govresearchgate.net |
Glycosidases and Their Linkage Specificity (e.g., Alpha-Amylases, Glucoamylases)
Glycosidases, or glycoside hydrolases (GHs), are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov They exhibit significant specificity for the type of glycosidic linkage they cleave. nih.govcazypedia.org
Alpha-amylases are endo-acting enzymes that randomly cleave α-1,4-glucosidic linkages within starch and related polysaccharides. cazypedia.orgsavba.sk They belong to the GH13 family and are retaining enzymes, meaning the α-anomeric configuration of the released glucose is maintained. savba.skresearchgate.net
Glucoamylases are exo-acting enzymes that hydrolyze α-1,4 and, more slowly, α-1,6-glucosidic linkages from the non-reducing ends of starch and related oligosaccharides, releasing β-glucose. savba.sktandfonline.com This makes them inverting enzymes. savba.sktandfonline.com The difference in the anomeric configuration of the product distinguishes them from α-glucosidases, which release α-glucose. tandfonline.com The substrate specificity of glucoamylases is influenced by subsite affinities within their active sites, and they are generally more efficient at hydrolyzing larger polysaccharides like soluble starch compared to smaller oligosaccharides. tandfonline.com
Table 4: Comparison of Alpha-Amylase and Glucoamylase
| Enzyme | Glycoside Hydrolase Family | Action | Linkage Specificity | Anomeric Product | Mechanism |
|---|---|---|---|---|---|
| Alpha-Amylase | GH13 | Endo-acting | α-1,4 | α-glucose | Retaining |
| Glucoamylase | GH15 | Exo-acting | α-1,4 and α-1,6 | β-glucose | Inverting |
Metabolic Regulation and Molecular Mechanisms Involving Alpha D Glucose
Integration of Alpha-D-Glucose in Central Carbon Metabolism
This compound, upon entering the cell, is immediately drawn into the central carbon metabolism, serving as a primary fuel source and a fundamental building block for essential biomolecules.
This compound is a critical starting point for glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). The initial step involves the phosphorylation of glucose by the enzyme hexokinase, which can act on either the alpha or beta anomer, to form glucose-6-phosphate (G6P). wikipedia.orgwikipedia.org This reaction is vital as it traps glucose within the cell, preventing it from diffusing back across the plasma membrane. wikipedia.org G6P is a pivotal intermediate, standing at the crossroads of several metabolic routes. In glycolysis, G6P is isomerized to fructose-6-phosphate (B1210287), proceeding through a series of reactions to generate ATP and pyruvate. wikipedia.orgresearchgate.net
Conversely, in gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors—G6P is the final intermediate before the creation of free glucose. wikipedia.orgontosight.ai This process, primarily occurring in the liver and kidneys, is essential for maintaining blood glucose homeostasis during periods of fasting or intense exercise. wikipedia.orgwikipedia.org The liver-specific enzyme glucose-6-phosphatase dephosphorylates G6P to release glucose into the bloodstream. wikipedia.orgwikipedia.org The regulation of enzymes at the G6P junction ensures that glycolysis and gluconeogenesis are reciprocally controlled, preventing futile cycles and responding to the cell's energetic state. ontosight.aipressbooks.pub
The catabolism of this compound through glycolysis provides not only energy in the form of ATP but also a rich supply of precursor molecules for the biosynthesis of all major classes of cellular macromolecules. researchgate.netsarchemlabs.commdpi.com
Polysaccharides: Glucose is the direct monomer unit for storage polysaccharides like glycogen (B147801) in animals and starch in plants. pressbooks.pubfunaab.edu.ng The activated form of glucose used for this synthesis is UDP-glucose, which is formed from glucose-1-phosphate (derived from G6P). pressbooks.pubnih.gov Glycogen synthase then adds these glucose units via α(1→4) glycosidic linkages to a growing chain, with a branching enzyme creating α(1→6) linkages to form the characteristic branched structure of glycogen. pressbooks.pubfunaab.edu.ng
Proteins: Intermediates of the glycolytic pathway can be diverted to synthesize various amino acids, the building blocks of proteins. researchgate.netwou.edu For example, 3-phosphoglycerate (B1209933) can be converted to serine, which in turn can be used to synthesize glycine (B1666218) and cysteine. Pyruvate, the end product of glycolysis, can be transaminated to form alanine.
Lipids: The breakdown of glucose provides the acetyl-CoA necessary for fatty acid synthesis. Pyruvate is converted to acetyl-CoA within the mitochondria, which is then transported to the cytoplasm to serve as the primary building block for synthesizing fatty acids and, subsequently, triglycerides and other lipids. mdpi.com
Nucleic Acids: The pentose (B10789219) phosphate (B84403) pathway (PPP), a branch off the glycolytic pathway starting from glucose-6-phosphate, is the primary source for producing ribose-5-phosphate (B1218738). mdpi.com This five-carbon sugar is the essential backbone component of nucleotides, which make up DNA and RNA.
Role as an Intermediate in Glycolysis and Gluconeogenesis Pathways
Anomer-Specific Metabolic Preferences and Transport
Glucose in aqueous solutions like blood plasma exists as an equilibrium mixture of two cyclical isomers, or anomers: this compound (about one-third) and beta-D-glucose (about two-thirds). ub.eduresearchgate.net Research indicates that cells and tissues can exhibit preferences for transporting and metabolizing one anomer over the other.
The transport of glucose across cell membranes is mediated by a family of glucose transporter (GLUT) proteins. Studies on the anomeric specificity of these transporters have yielded complex and sometimes contradictory results. nih.gov For instance, some findings suggest that cells expressing GLUT1 or GLUT3 may prefer the β-anomer, while those expressing GLUT2 or GLUT4 may favor the α-form. ub.edu
Research on human erythrocytes has shown varied results, with some studies reporting that β-D-glucose penetrates the cell membrane more rapidly than its alpha counterpart, while others find the opposite or no difference at all. nih.gov In the perfused rat pancreas, alpha-glucose was found to be a more potent stimulator of insulin (B600854) release and a stronger inhibitor of glucagon (B607659) secretion than beta-glucose, suggesting the presence of a glucoreceptor with stereospecificity for the alpha anomer. nih.gov This preference was observed even though glucose uptake and phosphorylation in the islets themselves are not considered to be alpha-stereospecific. nih.gov The enzyme hexokinase, which phosphorylates glucose upon entry into the cell, can act on both anomers. ub.edu However, subsequent enzymes in metabolic pathways can show strong anomeric preference. A notable example is glucose-6-phosphate dehydrogenase, a key enzyme in the pentose phosphate pathway, which is specific for β-D-glucose-6-P. ub.edu
| Tissue/Cell Type | Transporter/Process | Observed Anomeric Preference | Reference |
|---|---|---|---|
| Rat Pancreas | Insulin Secretion | α-D-glucose is a more effective stimulator. | nih.gov |
| Rat Pancreas | Glucagon Inhibition | α-D-glucose is a more effective inhibitor. | nih.gov |
| Human Erythrocytes | Metabolism (Physiological Conc.) | β-D-glucose metabolism is faster. | nih.gov |
| Human Erythrocytes | Metabolism (Sub-saturating Conc.) | α-D-glucose utilization is more rapid. | nih.gov |
| General Hypothesis | GLUT1 / GLUT3 | Prefer β-anomer. | ub.edu |
| General Hypothesis | GLUT2 / GLUT4 | Prefer α-anomer. | ub.edu |
Glycosylation as a Metabolic Sensor and Regulator
Glycosylation, the enzymatic attachment of sugar moieties to proteins and lipids, is a critical post-translational modification. The availability of the sugar substrate for this process directly links the cell's nutritional status to its regulatory functions.
The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that acts as a sensor for the availability of key nutrients like glucose, amino acids (glutamine), fatty acids (acetyl-CoA), and energy (UTP). mdpi.comnih.gov This pathway shunts a small fraction (estimated at 2-3% in some cells) of glucose from the glycolytic pathway to produce the high-energy amino sugar, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.gov
The process begins when fructose-6-phosphate, an intermediate of glycolysis, is converted along with glutamine into glucosamine-6-phosphate by the pathway's rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). mdpi.comfrontierspartnerships.org Following a series of enzymatic reactions involving acetylation and the addition of a UTP molecule, UDP-GlcNAc is synthesized. frontiersin.orgresearchgate.net
UDP-GlcNAc is the essential substrate for two major types of protein glycosylation: N-linked glycosylation, which occurs on proteins in the endoplasmic reticulum and Golgi apparatus, and O-linked GlcNAcylation (O-GlcNAc), a dynamic modification of nuclear and cytoplasmic proteins. nih.govfrontierspartnerships.org Because the level of UDP-GlcNAc directly reflects the influx of multiple nutrient pathways, the HBP and the resulting glycosylation serve as a sophisticated mechanism to modulate protein function, localization, and stability in response to the cellular metabolic state. mdpi.comfrontierspartnerships.org
| Step | Substrate(s) | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | Fructose-6-phosphate + Glutamine | GFAT (Glutamine:fructose-6-phosphate amidotransferase) | Glucosamine-6-phosphate + Glutamate | Rate-limiting and key regulatory step. frontierspartnerships.org |
| 2 | Glucosamine-6-phosphate + Acetyl-CoA | GNA (Glucosamine-6-P N-acetyltransferase) | N-acetylglucosamine-6-phosphate (GlcNAc-6-P) | Adds the acetyl group. researchgate.net |
| 3 | N-acetylglucosamine-6-phosphate | AGM (N-acetylglucosamine-phosphate mutase) | N-acetylglucosamine-1-phosphate (GlcNAc-1-P) | Isomerization step. researchgate.net |
| 4 | N-acetylglucosamine-1-phosphate + UTP | UAP (UDP-N-acetylglucosamine pyrophosphorylase) | UDP-N-acetylglucosamine (UDP-GlcNAc) | Activation step, producing the final product. researchgate.net |
O-GlcNAcylation and its Impact on Protein Conformation and Function
O-GlcNAcylation is a dynamic and reversible post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. frontiersin.orgbiologists.com This process is distinct from complex glycosylation as it involves a single, unmodified sugar. nih.gov The regulation of O-GlcNAcylation is governed by the interplay of two highly conserved enzymes: O-linked β-N-acetylglucosamine transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. frontiersin.orgmdpi.comfrontiersin.org The substrate for OGT is uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the end-product of the hexosamine biosynthetic pathway (HBP). frontiersin.orgmdpi.com Since the HBP utilizes glucose, amino acids, fatty acids, and nucleotides, the level of O-GlcNAcylation serves as a crucial nutrient sensor, directly linking the availability of this compound and other metabolites to cellular regulation. mdpi.compeerj.comfrontiersin.org
This modification plays a pivotal role in a vast array of cellular processes, including signal transduction, transcription, apoptosis, and cell cycle control, by directly altering the properties of target proteins. frontiersin.orgnih.govuniv-lille.fr The functional consequences of O-GlcNAcylation are primarily driven by its impact on protein conformation, which in turn affects protein stability, localization, enzymatic activity, and interactions with other molecules. nih.govwhiterose.ac.uk
Table 1: Key Enzymes in O-GlcNAc Cycling
| Enzyme | Full Name | Function |
|---|---|---|
| OGT | O-linked β-N-acetylglucosamine Transferase | Catalyzes the transfer of GlcNAc from UDP-GlcNAc to serine/threonine residues of target proteins. mdpi.com |
| OGA | O-linked β-N-acetylglucosamine-case (or β-N-acetylglucosaminidase) | Catalyzes the removal of the O-GlcNAc modification from proteins. researchgate.netresearchgate.net |
Detailed Research Findings
Research has demonstrated that the addition of the O-GlcNAc group can induce significant changes in protein structure and function. The modification can alter a protein's susceptibility to degradation, change its subcellular location, modulate its enzymatic activity, and affect its ability to interact with other proteins. frontiersin.orgmdpi.comfrontiersin.org
Impact on Protein Conformation and Stability:
O-GlcNAcylation is a key regulator of protein stability and homeostasis. It has been shown to prevent the aggregation of unfolded proteins, a hallmark of several neurodegenerative diseases. nih.govclearalzheimers.ca For instance, O-GlcNAcylation of proteins like tau and α-synuclein can block their aggregation into toxic fibrils. nih.gov This protective mechanism may involve facilitating the refolding of proteins by recruiting chaperones. nih.gov However, the effect of O-GlcNAcylation on stability is not unidirectional; studies have revealed it to be a bi-directional regulator, with the modification leading to a decrease in the stability of some proteins. healthresearchbc.ca A notable example is the regulation of the histone methyltransferase EZH2, where O-GlcNAcylation at serine 75 is crucial for maintaining its protein stability and function. pnas.org
Modulation of Protein Function:
The conformational changes induced by O-GlcNAcylation are a primary mechanism for regulating protein function.
Enzymatic Activity: The modification can directly switch enzyme function on or off. For example, O-GlcNAcylation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key regulator in heart and brain function, inhibits its activity. frontiersin.org
Protein Localization: O-GlcNAcylation can dictate the subcellular location of a protein. The transcription factor NeuroD1, when O-GlcNAcylated in response to high glucose, translocates from the cytoplasm to the nucleus to initiate transcription. frontiersin.org Conversely, O-GlcNAcylation of β-catenin at Serine 23 causes it to move to the plasma membrane, activating its role in cell adhesion while blocking its nuclear functions in gene transcription. frontiersin.orgfrontiersin.org
Protein-Protein Interactions: The O-GlcNAc moiety can act as a steric hindrance, blocking protein interactions, or create a new binding surface, facilitating them. frontiersin.org This modification is integral to the regulation of the transcription machinery, affecting the activities of numerous transcription factors and their interactions with co-regulators. frontiersin.org
Crosstalk with Phosphorylation: A critical aspect of O-GlcNAcylation's regulatory role is its extensive interplay with phosphorylation. frontiersin.orgfrontiersin.org O-GlcNAc and O-phosphate are similar in that they both modify serine and threonine residues, are dynamic, and can be induced by cellular stimuli. biologists.com They often compete for the same or adjacent sites on a protein, creating a reciprocal relationship where an increase in one modification can lead to a decrease in the other. biologists.comuniv-lille.frroyalsocietypublishing.org This competition allows cells to integrate nutrient status (via O-GlcNAcylation) with signaling pathways (often mediated by phosphorylation) to fine-tune protein function. royalsocietypublishing.org This interplay has been observed on critical proteins like the C-terminal domain of RNA Polymerase II. frontiersin.org
The following table summarizes key research findings on how O-GlcNAcylation impacts specific proteins.
Table 2: Research Findings on the Functional Impact of O-GlcNAcylation You can sort and filter this table by clicking on the headers.
| Protein Name | Observed Impact on Conformation/Function | Cellular Process Affected | Citation |
|---|---|---|---|
| EZH2 | O-GlcNAcylation at Ser75 enhances protein stability and maintains its methyltransferase function. | Epigenetic regulation (histone methylation), transcriptional repression. | pnas.org |
| Tau | Blocks proteotoxic aggregation. | Cytoskeletal dynamics, neuronal health. | nih.gov |
| α-synuclein | Blocks proteotoxic aggregation. | Synaptic vesicle trafficking, neuronal function. | nih.gov |
| CaMKII | Inhibits kinase activity. | Calcium signaling, cardiac and neuronal function. | frontiersin.orgfrontiersin.org |
| NeuroD1 | Induces nuclear localization from the cytoplasm. | Gene transcription, neuronal development. | frontiersin.orgfrontiersin.org |
| β-catenin | Induces plasma membrane localization, blocking nuclear translocation and transcriptional activity. | Cell adhesion, gene transcription. | frontiersin.orgfrontiersin.org |
| p53 | Modulates protein stability. | Tumor suppression, cell cycle control, apoptosis. | frontiersin.orgpnas.org |
| RNA Polymerase II | Competes with phosphorylation on the C-terminal domain, affecting transcriptional regulation. | Gene transcription. | frontiersin.orgfrontiersin.org |
| Proteasome Subunits (e.g., Rpt2) | Direct modification inhibits 26S proteasome ATPase activity, reducing overall protein degradation. | Protein homeostasis, protein degradation. | frontiersin.orgnih.gov |
| Heat Shock Proteins (e.g., HSP40, HSP72) | Elevated O-GlcNAc levels increase their expression, helping to maintain protein folding during stress. | Stress response, protein folding. | frontiersin.org |
Glycobiology: Alpha D Glucose in Biopolymer Architecture and Function
Alpha-D-Glucose as a Building Block for Homopolysaccharides (Alpha-Glucans)
Homopolysaccharides are polymers composed of a single type of monosaccharide. uomus.edu.iq When that monosaccharide is this compound, the resulting polymers are known as alpha-glucans. These molecules are central to energy storage and structural composition in many organisms. nih.govacs.org
Starch: Amylose (B160209) and Amylopectin (B1267705) Structures (α-(1→4) and α-(1→6) Glycosidic Linkages)
Starch is the primary energy storage polysaccharide in plants, composed of two types of alpha-glucan polymers: amylose and amylopectin. lumenlearning.comkhanacademy.org Both are polymers of this compound, but they differ in their structure. lumenlearning.com
Amylose is a linear polymer made up of this compound units joined by α-(1→4) glycosidic bonds. researchgate.netlibretexts.org This linkage creates a chain that coils into a helical structure. libretexts.orglibretexts.org Natural starches typically contain about 10%–30% amylose. libretexts.orglibretexts.org
Amylopectin is a highly branched polymer. researchgate.net The main chain consists of this compound units linked by α-(1→4) glycosidic bonds, with branch points formed by α-(1→6) glycosidic linkages. libretexts.orglibretexts.org These branches occur approximately every 25–30 glucose units. libretexts.orglibretexts.org Amylopectin constitutes 70%–90% of natural starches. libretexts.orglibretexts.org
The structural differences between amylose and amylopectin arise from the types of glycosidic bonds that connect the glucose monomers.
| Component | Primary Linkage | Branching Linkage | Structure |
| Amylose | α-(1→4) | None | Linear, helical |
| Amylopectin | α-(1→4) | α-(1→6) | Branched |
Glycogen (B147801): Branched Polymeric Structure as Intracellular Energy Storage
Glycogen is the main form of glucose storage in animals and fungi. wikipedia.org It is a homopolysaccharide composed of this compound units. pearson.com Structurally, glycogen is very similar to amylopectin, with a main chain of α-(1→4) linked glucose units and α-(1→6) linked branch points. wikipedia.orglibretexts.org However, glycogen is more highly branched than amylopectin, with branches occurring every 8 to 12 glucose residues. pearson.comlibretexts.org This extensive branching allows for the rapid release of glucose when energy is needed, making it an efficient energy reserve. khanacademy.orgpearson.com Glycogen is primarily stored in the liver and muscle cells. khanacademy.orgwikipedia.org
Dextrans: Complex α-Linked Glucose Polymers (e.g., α-(1→6) with α-(1→3) Branching)
Dextrans are a group of complex, branched alpha-glucans produced by certain bacteria, particularly lactic acid bacteria. wikipedia.orgmdpi.com The primary chain of dextran (B179266) consists of this compound units linked by α-(1→6) glycosidic bonds. wikipedia.orgmdpi.comdextran.com The branching in dextrans is variable and distinguishes them from other glucans. wikipedia.org These branches are most commonly formed by α-(1→3) linkages, but α-(1→2) and α-(1→4) branches can also occur, depending on the producing microbial strain. mdpi.comsigmaaldrich.com The degree of branching is also variable, with native dextran having approximately 5% branching. dextran.com
Other Microbial Alpha-Glucans (Alternans, Reuterans, Mutans)
Besides dextran, microbes produce other alpha-glucans with distinct structures and properties:
Alternans are produced by Leuconostoc mesenteroides and feature a backbone of alternating α-(1→6) and α-(1→3) linked D-glucopyranosyl units with α-(1→3)-linked branches. sigmaaldrich.comresearchgate.net
Reuterans are synthesized by Limosilactobacillus reuteri and contain both α-(1→4) and α-(1→6) glycosidic linkages. nih.govmdpi.com For example, the reuteran from L. reuteri 121 has these linkages in a proportion of 58% and 42%, respectively. mdpi.com
Mutans are glucans with a majority of α-(1→3) glycosidic bonds, often associated with α-(1→6) linkages. nih.govmdpi.com They are produced by several species of Streptococcus, Limosilactobacillus reuteri, and Leuconostoc mesenteroides. mdpi.com
| Alpha-Glucan | Primary Linkages | Branching Linkages | Producing Organisms (Examples) |
| Dextran | α-(1→6) | α-(1→3), α-(1→2), α-(1→4) | Leuconostoc mesenteroides, Streptococcus mutans wikipedia.orgdextran.com |
| Alternan | Alternating α-(1→6) and α-(1→3) | α-(1→3) | Leuconostoc mesenteroides sigmaaldrich.com |
| Reuteran | α-(1→4) and α-(1→6) | - | Limosilactobacillus reuteri nih.govmdpi.com |
| Mutan | >50% α-(1→3) | α-(1→6) | Streptococcus spp., Limosilactobacillus reuteri, Leuconostoc mesenteroides mdpi.com |
Functional and Structural Roles of Alpha-Linked Glucans
Alpha-linked glucans are not only important for energy storage but also play significant structural roles, particularly in microbial communities.
Contribution to Microbial Cell Wall Architecture and Function
Alpha-glucans are major components of the cell walls, capsules, or extracellular slimes of many fungi and bacteria. nih.govacs.org These extracellular polysaccharides contribute to the structural integrity of the cell and mediate interactions with the environment. nih.gov
In many fungi, the cell wall is composed of several polysaccharides, including alpha-glucans (primarily α-1,3-glucan), β-glucans, and chitin. mdpi.com The α-1,3-glucan often forms a layer that can mask the underlying β-glucans from the host's immune system, acting as a virulence factor in pathogenic fungi. asm.orgfrontiersin.org For example, in the human pathogen Histoplasma capsulatum, an outer layer of α-(1,3)-glucan prevents immune recognition of the β-(1,3)-glucan beneath it. asm.org This masking role has also been observed in the rice blast fungus Magnaporthe oryzae. frontiersin.org
Role in Energy Storage and Availability within Organisms
This compound serves as the fundamental unit for the primary energy storage polysaccharides in living organisms: starch in plants and glycogen in animals and fungi. aklectures.comwikipedia.org This monosaccharide is polymerized to create large, complex carbohydrates that can be efficiently stored and later broken down to release glucose for cellular respiration. vaia.com
In plants, this compound is synthesized via photosynthesis and stored as starch, which exists in two forms: amylose and amylopectin. creative-proteomics.comquicktakes.io Amylose is a linear polymer composed of this compound units linked by α-1,4 glycosidic bonds, forming a helical structure that is compact for storage. aklectures.commytutor.co.uk Amylopectin is a branched polymer containing both α-1,4 linkages in its main chains and α-1,6 glycosidic bonds at its branch points. aklectures.comcreative-proteomics.commytutor.co.uk This branched structure provides numerous non-reducing ends, allowing for the rapid release of glucose when hydrolyzed by enzymes, which is crucial for providing energy when needed. creative-proteomics.compatsnap.com
In animals, surplus this compound is stored as glycogen, primarily in the liver and muscle cells. wikipedia.orgquicktakes.ionih.gov Glycogen's structure is similar to that of amylopectin but is even more highly branched, with α-1,6 glycosidic linkages occurring roughly every 8 to 12 glucose units. aklectures.comquicktakes.iopearson.com This extensive branching creates a highly compact structure and facilitates the rapid mobilization of glucose to meet sudden energy demands, such as during physical activity, or to maintain blood glucose homeostasis. wikipedia.orgpatsnap.compearson.com Liver glycogen can be broken down to release glucose into the bloodstream for use by the entire body, while muscle glycogen serves as a more localized and immediate energy source for the muscles themselves. wikipedia.orghumankinetics.com
The breakdown of these storage polysaccharides is a tightly regulated process. For instance, enzymes can hydrolyze the glycosidic bonds in starch and glycogen to release glucose units, which can then enter metabolic pathways like glycolysis to generate ATP, the cell's energy currency. vaia.com
Table 1: Comparison of Energy Storage Polysaccharides
| Feature | Starch (Amylopectin) | Glycogen |
| Organism | Plants | Animals, Fungi |
| Monomer Unit | This compound | This compound |
| Primary Linkage | α-1,4 glycosidic bonds | α-1,4 glycosidic bonds |
| Branching Linkage | α-1,6 glycosidic bonds | α-1,6 glycosidic bonds |
| Branching Frequency | Approx. every 20-30 units | Approx. every 8-12 units |
| Primary Function | Long-term energy storage | Short-term energy storage, rapid glucose mobilization |
Glycoconjugate Biosynthesis and Biological Significance
This compound is a critical precursor in the biosynthesis of glycoconjugates, which are complex molecules where carbohydrates are linked to proteins (glycoproteins) or lipids (glycolipids). wikipedia.orgnih.gov While other monosaccharides are often incorporated into the final structures, many of these are biochemically derived from glucose.
In the crucial process of N-linked glycosylation, this compound plays a direct and essential role. wikipedia.org This process begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide precursor on a dolichol phosphate (B84403) carrier. researchgate.net This precursor, Glc3Man9GlcNAc2-PP-dolichol, contains three terminal glucose residues that are vital for its subsequent functions. researchgate.netnih.gov The entire oligosaccharide is then transferred as a single unit to specific asparagine residues on newly synthesized polypeptide chains. nih.govmdpi.com
This compound is also a key component in the synthesis of certain glycolipids. Specifically, it is the direct precursor for glucosylceramide (GlcCer), a foundational molecule for hundreds of more complex glycosphingolipids. glycoforum.gr.jpplos.orgoup.com The enzyme UDP-glucose:ceramide glucosyltransferase catalyzes the transfer of glucose from UDP-glucose to a ceramide lipid, forming GlcCer. plos.orgoup.comgoogle.com This synthesis occurs on the cytosolic side of the Golgi apparatus. plos.orgoup.com
The glycosylation process, initiated by the transfer of the glucose-containing oligosaccharide, profoundly influences protein folding, stability, and function. wikipedia.orgresearchgate.netpnas.org The three terminal glucose residues on the N-linked glycan act as a quality control signal in the endoplasmic reticulum. nih.govnih.gov
After the oligosaccharide is attached to a new protein, two of the three glucose residues are quickly trimmed by enzymes called glucosidase I and II. nih.govoup.com The resulting monoglucosylated glycoprotein (B1211001) is then recognized and bound by lectin chaperones, calnexin (B1179193) and calreticulin. mdpi.comnih.gov This binding prevents the protein from aggregating and helps it to fold into its correct three-dimensional shape.
Once the protein is released from the chaperones, the final glucose residue is removed by glucosidase II. nih.govglycoforum.gr.jp If the protein has folded correctly, it can exit the ER. glycoforum.gr.jp However, if it remains misfolded, an enzyme called UDP-glucose:glycoprotein glucosyltransferase (UGGT) recognizes the incorrect conformation and adds a glucose residue back onto the glycan. glycoforum.gr.jp This re-glucosylation allows the protein to re-enter the calnexin/calreticulin cycle for another attempt at folding. glycoforum.gr.jp This quality control mechanism ensures that only properly folded proteins proceed through the secretory pathway. nih.gov Beyond this critical role in folding, the presence of the entire glycan structure can enhance the stability and solubility of the mature protein and mediate biological interactions. wikipedia.orgpnas.orgnih.gov
This compound in Glycoproteins and Glycolipids
Comparative Glycochemistry: this compound as a Scaffold for Related Monosaccharide Derivatives (e.g., N-Acetylglucosamine)
This compound serves as a fundamental biochemical scaffold for the synthesis of other essential monosaccharides. nih.govuva.es A key example is its conversion to N-acetylglucosamine (GlcNAc), a ubiquitous amino sugar that is a critical component of many complex carbohydrates. frontiersin.orgnih.gov
The synthesis of GlcNAc from glucose occurs via the hexosamine biosynthetic pathway (HBP). nih.govfrontiersin.org In this pathway, fructose-6-phosphate (B1210287), an isomer of glucose-6-phosphate, is converted into glucosamine-6-phosphate by the enzyme GFAT, which introduces a nitrogen atom from glutamine. nih.govmdpi.com Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate, which is subsequently converted into UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.org UDP-GlcNAc is the activated sugar nucleotide used by enzymes called glycosyltransferases to add GlcNAc residues to growing glycan chains on proteins and lipids. nih.govresearchgate.net
The structural difference between this compound and N-acetylglucosamine—the replacement of a hydroxyl group at the C-2 position with an acetamido group—is chemically significant and leads to vastly different functional roles. nih.govacs.org GlcNAc is a fundamental building block in the core structure of N-linked glycans, O-linked glycans, and is the monomeric unit of chitin, the structural polysaccharide found in fungal cell walls and the exoskeletons of arthropods. frontiersin.orghippocampus.org This highlights how this compound's structure can be modified to create new monosaccharides with unique properties and biological functions.
Advanced Synthetic Methodologies for Alpha D Glucose Derivatives
Chemical Synthesis of Alpha-D-Glucopyranoside Derivatives
Chemical synthesis provides a powerful toolkit for the precise modification of alpha-D-glucose, allowing for the creation of a vast array of derivatives. These methods often rely on the strategic use of protecting groups and activating agents to control regioselectivity and stereoselectivity.
Selective Acylation and Derivatization Approaches
Selective acylation is a fundamental technique for differentiating the various hydroxyl groups of a pyranoside. One prominent example involves the use of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside . This starting material, prepared from methyl α-D-glucopyranoside, has its C-4 and C-6 hydroxyls protected by a benzylidene acetal. orgsyn.org This protection scheme allows for the selective acylation of the remaining free hydroxyl groups at the C-2 and C-3 positions.
For instance, regioselective pentanoylation of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside can be achieved to yield methyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside. researchgate.net This intermediate can then be further functionalized at the C-3 position. researchgate.net Similarly, direct cinnamoylation of methyl α-D-glucopyranoside has been shown to selectively produce methyl 6-O-cinnamoyl-α-D-glucopyranoside, which can then be subjected to further acylation at the C-2, C-3, and C-4 positions. researchgate.net These selective derivatization strategies are crucial for building complex carbohydrate structures and for synthesizing derivatives with specific biological activities. researchgate.netresearchgate.netscialert.net
The choice of acylating agent and reaction conditions plays a critical role in the outcome of these reactions. A variety of acylating agents, including non-traditional ones, have been used to introduce a wide range of functionalities into the glucopyranoside framework. researchgate.netscialert.net
Table 1: Examples of Selective Acylation of α-D-Glucopyranoside Derivatives
| Starting Material | Acylating Agent | Major Product | Reference |
| Methyl α-D-glucopyranoside | Cinnamoyl chloride | Methyl 6-O-cinnamoyl-α-D-glucopyranoside | researchgate.net |
| Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside | Pentanoyl chloride | Methyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside | researchgate.net |
| Methyl α-D-glucopyranoside | Benzenesulfonyl chloride | Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside | scialert.net |
Stereoselective Glycoside Synthesis (O-Glycosides, S-Glycosides)
The formation of the glycosidic bond with control over its stereochemistry (α or β) is a central challenge in carbohydrate synthesis. scholaris.ca Achieving high stereoselectivity is crucial as the anomeric configuration profoundly influences the biological activity of the resulting glycoside. The synthesis of both O- and S-glycosides has been extensively studied.
O-Glycosides: The stereoselective synthesis of O-glycosides is a key step in the assembly of oligosaccharides. scholaris.ca The outcome of a glycosylation reaction is influenced by various factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. rsc.org For instance, the use of a participating group at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside. Conversely, the synthesis of 1,2-cis-glycosides is more challenging and often requires specific strategies to control the stereochemistry. mdpi.comchinesechemsoc.org The Fischer-Helferich method, an acid-catalyzed reaction between a hemiacetal and an alcohol, is a classical approach but often yields a mixture of anomers and ring forms. rsc.org More modern methods utilize sophisticated glycosyl donors with carefully chosen leaving groups to achieve high stereoselectivity. chinesechemsoc.orgoup.com
S-Glycosides: S-Glycosides are analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. They are often more stable towards enzymatic and chemical hydrolysis, making them valuable as enzyme inhibitors and therapeutic agents. The synthesis of S-glycosides can be achieved by reacting a glycosyl donor with a thiol nucleophile. wgtn.ac.nzresearchgate.net For example, peracylated 1,2-trans-related sugars can react with thiols in the presence of boron trifluoride to produce acylated alkyl and aryl 1,2-trans-1-thioglycosides in a single step. wgtn.ac.nz
Enzymatic and Biocatalytic Synthesis of Glucose Derivatives
Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of glucose derivatives. mdpi.comembrapa.brmdpi.com These methods leverage the specificity of enzymes to catalyze reactions under mild conditions, often avoiding the need for complex protection and deprotection steps. embrapa.brresearchgate.net
Enzymatic Glycodiversification Techniques
Enzymatic glycodiversification is a powerful strategy for generating libraries of glycosylated compounds by exploiting the substrate promiscuity of glycosyltransferases (GTs). acs.org GTs are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. acs.org While GTs involved in natural product biosynthesis are often specific, many exhibit a degree of flexibility, accepting alternative sugar donors and acceptor aglycons. acs.orgnih.gov This promiscuity can be harnessed to create novel glycoforms of natural products and other small molecules, a process that can significantly alter their biological activity. acs.org A key challenge in this approach is the availability of the required nucleotide diphosphate (B83284) (NDP)-sugars, which often require elaborate chemical or enzymatic synthesis. acs.orgpnas.org
One-Pot Enzymatic Systems for Nucleotide Sugar Production (e.g., UDP-α-D-glucose)
Uridine (B1682114) diphosphate-α-D-glucose (UDP-α-D-glucose) is a crucial activated sugar donor for many glycosyltransferases. nih.gov Its efficient synthesis is therefore paramount for many biocatalytic glycosylation reactions. One-pot enzymatic systems have been developed to produce UDP-α-D-glucose from readily available and less expensive starting materials. scispace.comresearchgate.netresearchgate.net
One such system utilizes uridine monophosphate (UMP) and glucose-1-phosphate as substrates. scispace.comresearchgate.net The process involves a cascade of enzymatic reactions. For instance, a non-specific thymidine-5'-monophosphate kinase and acetate (B1210297) kinase can convert UMP to uridine-5'-triphosphate (UTP). scispace.comresearchgate.net Subsequently, UDP-glucose pyrophosphorylase (GalU) catalyzes the reaction of UTP and glucose-1-phosphate to form UDP-α-D-glucose. scispace.comresearchgate.netresearchgate.networktribe.com These one-pot systems often incorporate an ATP regeneration system to drive the reaction towards product formation. scispace.comresearchgate.net
Table 2: Key Enzymes in a One-Pot System for UDP-α-D-glucose Synthesis
| Enzyme | Role | Reference |
| Thymidine-5'-monophosphate kinase | Phosphorylation of UMP to UDP | scispace.comresearchgate.net |
| Acetate kinase | Phosphorylation of UDP to UTP | scispace.comresearchgate.net |
| UDP-glucose pyrophosphorylase (GalU) | Synthesis of UDP-α-D-glucose from UTP and glucose-1-phosphate | scispace.comresearchgate.networktribe.com |
Biocatalytic Transglycosylation Reactions (e.g., Production of 2-α-D-Glucosyl-glycerol)
Biocatalytic transglycosylation is a process where a glycosyl donor transfers its sugar moiety to an acceptor other than water. This method is particularly useful for the synthesis of specific glycosides. A notable example is the production of 2-O-α-D-glucosyl-glycerol (2-GG) , a natural extremolyte with applications in the cosmetics and food industries. acs.orgnih.gov
The synthesis of 2-GG can be efficiently catalyzed by sucrose (B13894) phosphorylase (SPase). acs.orgnih.govnih.govftb.com.hr This enzyme facilitates the transfer of the glucosyl moiety from sucrose to glycerol (B35011). acs.orgnih.govnih.gov The reaction is highly regioselective, with the glucose unit being predominantly transferred to the C-2 position of glycerol. acs.orgnih.gov The process is typically carried out using an excess of glycerol to favor the transglycosylation reaction over the competing hydrolysis of sucrose. nih.gov Integrated process designs have been developed that include continuous enzymatic synthesis, product isolation via reactive extraction and nanofiltration, and recycling of the excess glycerol, demonstrating the potential for large-scale, sustainable production of 2-GG. acs.orgnih.gov
Recent research has also focused on using whole-cell biocatalysts, such as lactobacilli encapsulating sucrose phosphorylase, to improve the efficiency of 2-GG production. nih.gov These approaches have led to high product yields, with concentrations reaching up to 203.21 g/L. nih.gov
Industrial Biotechnology Applications of Alpha D Glucose Derived Processes
Enzymatic Conversion of Starch to Alpha-D-Glucose and its Oligomers
The conversion of starch, a polysaccharide composed of numerous glucose units, into this compound is a foundational process in industrial biotechnology. This bioconversion is primarily achieved through enzymatic hydrolysis, a method favored over acid hydrolysis due to its higher specificity, milder reaction conditions, and the production of fewer undesirable byproducts. ijcmas.com
The enzymatic breakdown of starch is a two-stage process involving two key types of microbial enzymes: alpha-amylases and glucoamylases. vogelbusch-biocommodities.comatamanchemicals.com
Alpha-Amylases (α-1,4-glucan-4-glucanohydrolase) are endo-amylases that initiate the hydrolysis process. nih.gov They act on starch molecules, randomly cleaving the internal α-1,4-glycosidic bonds that link glucose units together. nih.govinnovareacademics.in This action rapidly reduces the viscosity of the starch slurry, a process known as liquefaction, and breaks the long polymer chains into shorter, soluble oligosaccharides called dextrins. biolaxienzymes.comnih.gov Microbial alpha-amylases are sourced from various bacteria, such as Bacillus licheniformis and Bacillus stearothermophilus, and fungi. nih.govjst.go.jp Thermostable alpha-amylases are particularly valuable as the liquefaction process often requires high temperatures (100–110°C) to gelatinize the starch granules, making them accessible to the enzyme. jst.go.jpmegazyme.com
Glucoamylases (also known as amyloglucosidase or γ-amylase) are exo-acting enzymes that complete the hydrolysis. nih.govinfinitabiotech.com They catalyze the release of consecutive glucose units from the non-reducing ends of dextrins and other oligosaccharides by hydrolyzing both α-1,4 and, to a lesser extent, α-1,6 glycosidic linkages. biolaxienzymes.comugr.es The ability to cleave the α-1,6 linkages, which are the branching points in amylopectin (B1267705), is crucial for achieving a high conversion yield of starch to glucose. ugr.es This second stage is known as saccharification. vogelbusch-biocommodities.com Fungal glucoamylases, particularly those from Aspergillus species, are widely used in industry. nih.govgoogle.com
Table 1: Comparison of Microbial Enzymes in Starch Hydrolysis
| Feature | Alpha-Amylase | Glucoamylase |
| Enzyme Class | Endo-amylase (EC 3.2.1.1) nih.gov | Exo-amylase (EC 3.2.1.3) nih.govugr.es |
| Mode of Action | Randomly cleaves internal α-1,4-glycosidic bonds. nih.govinnovareacademics.in | Sequentially cleaves α-1,4 and α-1,6 glycosidic bonds from non-reducing ends. infinitabiotech.comugr.es |
| Primary Substrate | Starch (Amylose and Amylopectin) jst.go.jp | Dextrins, Maltose (B56501), Oligosaccharides infinitabiotech.com |
| Primary Product | Shorter oligosaccharides (dextrins), maltose. biolaxienzymes.comnih.gov | This compound infinitabiotech.cominfinitabiotech.com |
| Industrial Process Stage | Liquefaction vogelbusch-biocommodities.comnih.gov | Saccharification vogelbusch-biocommodities.cominfinitabiotech.com |
| Common Microbial Source | Bacillus species nih.gov | Aspergillus species atamanchemicals.comnih.gov |
Glucose syrups, also known as corn syrups when corn is the feedstock, are concentrated aqueous solutions of glucose, maltose, and other oligosaccharides. wikipedia.org The production process begins with a starch slurry from sources like corn, wheat, rice, or cassava. ijcmas.comvogelbusch-biocommodities.com
The process generally involves the following steps:
Gelatinization: The starch slurry is heated to break down the intermolecular bonds of starch molecules, allowing them to hydrate (B1144303) and swell. This process, known as gelatinization, makes the starch susceptible to enzymatic attack. atamanchemicals.comwikipedia.org
Liquefaction: A thermostable alpha-amylase is added to the gelatinized starch. The enzyme rapidly hydrolyzes the large starch molecules into smaller dextrins, reducing the viscosity of the mixture. vogelbusch-biocommodities.comatamanchemicals.com
Saccharification: After cooling the liquefied mixture, glucoamylase is introduced. This enzyme hydrolyzes the dextrins into glucose. vogelbusch-biocommodities.com The reaction is allowed to proceed for 30 to 60 hours to achieve the desired Dextrose Equivalent (DE), which is a measure of the total amount of reducing sugars present, calculated as dextrose on a dry weight basis. vogelbusch-biocommodities.com By carefully controlling the process, glucose syrups with a DE of 95 or higher can be produced, consisting almost entirely of this compound. vogelbusch-biocommodities.comnguyenstarch.com
These glucose syrups are vital feedstocks for numerous fermentation industries, serving as the primary carbon source for the production of biofuels, organic acids, and amino acids. vogelbusch-biocommodities.comnguyenstarch.com
Table 2: Illustrative Composition of Glucose Syrups by Dextrose Equivalent (DE)
| Component | 42 DE Syrup (Confectioner's) | 63 DE Syrup | 95 DE Syrup (High Conversion) |
| Glucose | ~19% wikipedia.org | ~37% | >95% nguyenstarch.com |
| Maltose | ~14% wikipedia.org | ~31% | <3% |
| Maltotriose | ~11% wikipedia.org | ~12% | <1% |
| Higher Oligosaccharides | ~56% wikipedia.org | ~20% | <1% |
| Primary Production Enzyme(s) | Acid or α-amylase wikipedia.org | α-amylase and glucoamylase | α-amylase and glucoamylase nguyenstarch.com |
Note: Compositions are typical and can vary based on the manufacturing process and starch source.
Role of Microbial Alpha-Amylases and Glucoamylases in Starch Hydrolysis
Biocatalytic Production of Specific this compound Derivatives and Related Compounds
Beyond its direct use in fermentation, this compound and its immediate precursors serve as building blocks for the biocatalytic synthesis of specialized, high-value derivatives. Biotransformation, the use of biological systems like purified enzymes to perform chemical modifications, offers high selectivity and efficiency under mild conditions. wikipedia.org
One key strategy involves the use of phosphorylases or glycosidases in a reverse or transglycosylation reaction. For example, sucrose (B13894) phosphorylase can catalyze the regioselective transfer of a glucosyl group from sucrose to an acceptor molecule like glycerol (B35011). This process yields 2-O-α-D-glucopyranosyl-sn-glycerol (glucosylglycerol) , a valuable osmolyte and moisturizing agent for the cosmetics industry, and fructose (B13574) as a co-product. ftb.com.hrresearchgate.net This biocatalytic route achieves high product concentrations (up to 250 g/L) and stereochemical purity. ftb.com.hr
Similarly, alpha-glucosidase , an enzyme that typically hydrolyzes alpha-glucosidic linkages, can be used for transglycosylation. An alpha-glucosidase from Oryza sativa has been used to synthesize 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) . nih.gov This derivative of Vitamin C is more stable against oxidation and is used in cosmetics and food products. The enzyme transfers a glucose moiety from a donor like maltose to L-ascorbic acid. nih.gov
Another class of enzymes, cellodextrin phosphorylases , can utilize alpha-glucose-1-phosphate (G1P) as a donor to glycosylate various acceptors, producing novel glycolipids and other glycosides. google.com The G1P itself can be produced enzymatically from inexpensive substrates like sucrose or starch materials. researchgate.net
Table 3: Examples of Biocatalytically Produced this compound Derivatives
| Product Derivative | Enzyme Used | Donor Substrate | Acceptor Substrate | Key Application |
| Glucosylglycerol | Sucrose Phosphorylase ftb.com.hrresearchgate.net | Sucrose | Glycerol | Cosmetics (moisturizer) researchgate.net |
| 2-O-α-D-Glucopyranosyl-L-ascorbic acid | Alpha-Glucosidase nih.gov | Maltose | L-Ascorbic Acid | Cosmetics, Food Additive nih.gov |
| Alkylcellobiosides | Cellodextrin Phosphorylase google.com | This compound-1-phosphate | Alkyl β-glucoside | Specialty Chemicals google.com |
| Indigo | Dioxygenase enzyme system in recombinant E. coli wiley-vch.de | Glucose | (Tryptophan pathway intermediate) | Dye wiley-vch.de |
Enzyme Production and Engineering for Glucose-Related Biotransformations (e.g., Fungal Glucose Oxidase Production)
The economic viability of the aforementioned biotransformations depends heavily on the efficient and cost-effective production of the necessary enzymes. Microorganisms, particularly fungi and bacteria, are the primary sources for industrial enzymes due to their rapid growth, high productivity, and amenability to genetic modification. frontiersin.orgresearchgate.net
A prominent example is Glucose Oxidase (GOx) , a fungal enzyme with significant industrial applications. frontiersin.org GOx catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. nih.gov It is produced primarily by fungi such as Aspergillus niger and Penicillium species. frontiersin.orgnih.gov
The production of fungal glucose oxidase has been significantly enhanced through protein and process engineering. Key strategies include:
Strain Improvement: Traditional methods involve mutation and selection of hyper-producing fungal strains.
Genetic Engineering: Modern techniques focus on the heterologous expression of the glucose oxidase gene (god) in host organisms. For instance, transforming Aspergillus niger with multiple copies of its own god gene, placed under the control of a strong promoter, has been shown to increase extracellular enzyme production by up to four times. nih.gov
Secretion Signal Engineering: The efficiency of enzyme secretion can be improved by fusing the gene with a signal peptide from a highly secreted protein, such as the alpha-amylase signal peptide from Aspergillus oryzae. nih.gov
Fermentation Optimization: Enzyme yield is highly dependent on cultivation conditions. Optimizing factors such as medium composition (e.g., addition of yeast extract), pH, temperature, and dissolved oxygen in bioreactors can increase volumetric and specific enzyme activities by more than tenfold compared to standard shake-flask cultures. nih.govmdpi.com
Table 4: Microbial Sources and Engineering Strategies for Fungal Glucose Oxidase (GOx)
| Aspect | Description |
| Primary Microbial Sources | Aspergillus niger, Penicillium species (e.g., P. amagasakiense, P. variabile) frontiersin.orgmdpi.comresearchgate.net |
| Reaction Catalyzed | β-D-Glucose + O₂ → D-Glucono-δ-lactone + H₂O₂ nih.gov |
| Genetic Engineering Strategies | - Overexpression of the native GOx gene. - Use of strong, constitutive promoters (e.g., gpdA promoter). nih.gov - Heterologous expression in hosts like Pichia pastoris. nih.gov |
| Protein Engineering Strategies | - Fusion with efficient secretion signals (e.g., α-amylase signal peptide). nih.gov - Immobilization to improve stability and reusability. frontiersin.org |
| Process Engineering Strategies | - Optimization of fermentation medium (carbon/nitrogen sources). - Control of pH, temperature, and dissolved oxygen in bioreactors. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. How can the structural conformation of alpha-D-glucose be experimentally determined?
- Methodological Answer : The 3D conformation of this compound can be analyzed using X-ray crystallography to resolve its cyclic pyranose structure, focusing on the orientation of the hydroxyl group at the anomeric carbon (C1) . For dynamic studies, solid-state NMR spectroscopy (e.g., ¹⁷O NMR) provides insights into hydrogen bonding and ring puckering by detecting isotopic labeling and sensitivity-enhanced spectra . Computational tools like DFT calculations can model radiation-induced radical formations and hyperfine coupling tensors to validate experimental data .
Q. What experimental approaches distinguish this compound from beta-D-glucose in aqueous solutions?
- Methodological Answer : Polarimetry measures optical rotation differences (α anomer: +112° → +52.7°; β anomer: +18.7° → equilibrium). Enzyme-coupled assays (e.g., using aldose 1-epimerase, EC 5.1.3.3) quantify interconversion kinetics via spectrophotometric monitoring of NADH oxidation/reduction . ¹H NMR identifies anomeric proton signals (α: δ ~5.2 ppm; β: δ ~4.6 ppm) in D₂O solutions .
Q. How is this compound quantified in biological samples?
- Methodological Answer : Enzymatic colorimetric assays (e.g., glucose oxidase-peroxidase) with calibration curves (R² ≥ 0.99) are standard. For complex matrices, HPLC with refractive index detection or LC-MS/MS (using transitions like m/z 180→163) improves specificity. Validate results against literature values (e.g., plasma glucose: 70–110 mg/dL) and report uncertainties (e.g., ±5% CV) .
Advanced Research Questions
Q. How do conformational polymorphisms of this compound influence its crystalline packing?
- Methodological Answer : Single-crystal X-ray diffraction reveals that this compound adopts a chair conformation (⁴C₁) with axial C1-OH, stabilized by O–H···O hydrogen bonds (2.7–3.1 Å). DFT-based lattice energy calculations explain monomorphism despite low rotational barriers of hydroxyl groups, highlighting entropy-enthalpy compensation in crystal nucleation .
Q. What molecular interactions govern this compound binding to transport proteins like GLUT1?
- Methodological Answer : Molecular docking simulations (AutoDock Vina) show free binding energies of -15.39 kcal/mol for GLUT1, with hydrogen bonds at residues Trp388, Gln282, and Asn411. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd ~1.7 mM) and entropy-driven mechanisms. Compare with beta-D-glucose (ΔG = -15.29 kcal/mol) to assess stereospecificity .
Q. How does this compound regulate hepatic glycogen metabolism?
- Methodological Answer : Kinetic assays with glycogen phosphorylase b (GPb) show competitive inhibition (Ki = 1.7 mM) at the catalytic site. Cryo-EM structures (2.3 Å resolution) reveal that this compound stabilizes the T-state conformation, displacing phosphate cofactors. Validate using ¹³C-labeled glucose tracers in hepatocyte cultures to track metabolic flux .
Q. What advanced techniques resolve the insulinotropic mechanism of this compound derivatives?
- Methodological Answer : Metabolic flux analysis in pancreatic islets using α-D-glucose pentaacetate (¹³C-labeled) reveals atypical glycolysis (e.g., resistance to D-mannoheptulose). Seahorse extracellular flux assays measure OCR/ECAR ratios, showing dissociation between O₂ consumption and insulin secretion. Contrast with unesterified glucose via LC-MS metabolomics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
